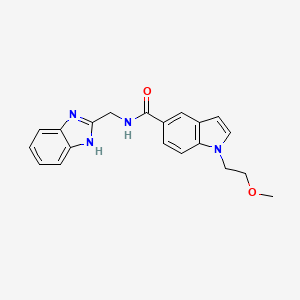

![molecular formula C20H25N5O2 B11146555 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11146555.png)

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide: is a chemical compound with the following structural formula:

C6H9N3

It is also known by other names, including 2-amino-4,6-dimethylpyrimidine and 4,6-dimethyl-2-pyrimidinamine . This compound combines elements from both pyrimidine and indole moieties.

Preparation Methods

The synthetic route to obtain this compound involves several steps:

- Formation of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (γ-pyranone):

- Glucose and pyridine are refluxed in ethanol under an argon atmosphere.

- Acetic acid is added, followed by further heating.

- The concentrated reaction solution is diluted with water and extracted with ethyl acetate (EtOAc).

- The crude product is purified using column chromatography (silica gel) and high-vacuum distillation.

- The final product is 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one .

- Formation of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide:

- The compound is synthesized from the γ-pyranone obtained in the previous step.

- The final purification involves recrystallization from hexane .

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

Medicine: May have applications in drug discovery.

Industry: Potential use in fine chemicals and pharmaceuticals.

Mechanism of Action

- The exact mechanism of action is context-dependent and requires further research.

- Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

Similar Compounds: Other pyrimidine derivatives and indole-based molecules.

Uniqueness: Highlight its distinct features compared to structurally related compounds.

Properties

Molecular Formula |

C20H25N5O2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyindol-1-yl)ethyl]propanamide |

InChI |

InChI=1S/C20H25N5O2/c1-14-13-15(2)24-20(23-14)22-9-7-19(26)21-10-12-25-11-8-16-17(25)5-4-6-18(16)27-3/h4-6,8,11,13H,7,9-10,12H2,1-3H3,(H,21,26)(H,22,23,24) |

InChI Key |

IVGPWLHNQDCQQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCC(=O)NCCN2C=CC3=C2C=CC=C3OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-4-[({2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11146480.png)

![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B11146490.png)

![4-({[6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11146497.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11146511.png)

![4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-methyl-5-phenyl-2-pyrrolidinone](/img/structure/B11146520.png)

methanone](/img/structure/B11146528.png)

![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine](/img/structure/B11146532.png)

![4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11146541.png)

![N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11146552.png)

![2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11146559.png)

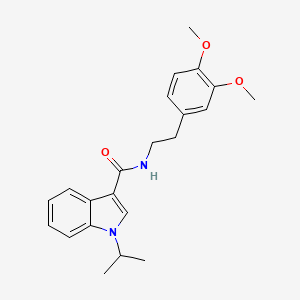

![5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11146573.png)

![N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11146579.png)